molecular formula C16H25ClN2O4 B120572 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride CAS No. 91374-25-3

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride

Cat. No.: B120572
CAS No.: 91374-25-3
M. Wt: 344.8 g/mol
InChI Key: FPWCGNYEZSMQIY-UHFFFAOYSA-N
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Description

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride (CAS: 91374-25-3) is a synthetic organic compound classified as a metabolite and impurity in pharmaceutical research, particularly associated with Ropinirole Hydrochloride, a dopamine agonist used in Parkinson’s disease treatment . Its molecular formula is C₁₆H₂₄N₂O₄·HCl, with a molecular weight of 344.83 g/mol and a purity of >95% (HPLC) . The compound features a nitro group (-NO₂) at the 6-position of the phenyl ring, a dipropylaminoethyl side chain, and an acetic acid moiety, all contributing to its physicochemical properties and reactivity . It is typically stored at +4°C and transported at ambient temperature .

Preparation Methods

Synthetic Pathway Overview

The preparation of 2-(2-(2-(dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride follows a seven-step sequence starting from 2-methyl-3-nitrobenzyl alcohol . The pathway integrates mesylation, nucleophilic substitution, amination, and reduction reactions, culminating in the final hydrochloride salt formation. Key intermediates include 2-methyl-3-nitrobenzyl methanesulfonate, 2-methyl-3-nitrophenylacetonitrile, and 2-methyl-3-nitrophenylethyl-N,N-di-n-propyl amine oxalate .

Stepwise Preparation Methodology

Mesylation of 2-Methyl-3-Nitrobenzyl Alcohol

The synthesis begins with the conversion of 2-methyl-3-nitrobenzyl alcohol to its mesylate derivative. In a typical procedure, 250 g of the alcohol is dissolved in 2,500 mL of dichloromethane, followed by the addition of 356 mL triethylamine and 354 mL methanesulfonyl chloride at 0–10°C . The reaction mixture is stirred for 2 hours at room temperature, after which water is added to quench excess reagents. The organic layer is separated, washed with brine, and concentrated to yield 207–210 g of 2-methyl-3-nitrobenzyl methanesulfonate as a brown oil .

Key Reaction Parameters

ParameterValue
SolventDichloromethane
Temperature0–10°C (initial), RT (final)
ReagentsMethanesulfonyl chloride, Et₃N
Yield83–84%

This step ensures efficient leaving group formation, critical for subsequent nucleophilic substitution .

Cyanide Substitution

The mesylate intermediate undergoes nucleophilic displacement with sodium cyanide in acetonitrile. A solution of 41.5 g sodium cyanide in 200 mL water is added to 207 g of the mesylate in 625 mL acetonitrile, and the mixture is refluxed at 80–95°C until completion . Post-reaction, acetonitrile is distilled off, and the residue is extracted with dichloromethane. After solvent removal, cyclohexane is added to precipitate 150–160 g of 2-methyl-3-nitrophenylacetonitrile as a brown solid .

Optimization Insight
The use of acetonitrile as a polar aprotic solvent enhances the nucleophilicity of cyanide, while cyclohexane aids in product isolation via anti-solvent crystallization .

N,N-Di-n-propylamination

The primary amine is alkylated with di-n-propylamine in aqueous medium. A mixture of 100 g 2-methyl-3-nitrophenylethylamine, 310 mL di-n-propylamine, and 5,000 mL water is stirred at 60–90°C for 8–12 hours . The organic layer is separated, and toluene is added to azeotropically remove residual water. Subsequent treatment with oxalic acid in methanol at 0–10°C yields 2-methyl-3-nitro-N,N-di-n-propylphenylethylammonium oxalate .

Critical Parameters

ParameterValue
SolventWater
Temperature60–90°C
Acid for Salt FormationOxalic acid
Yield35–40 g (after HCl conversion)

This step highlights the preference for oxalic acid over hydrochloric acid to avoid premature hydrochloride salt formation .

Oxalate-to-Hydrochloride Conversion

The oxalate salt is treated with hydrochloric acid to obtain the final hydrochloride product. Adjusting the pH of the aqueous layer to 2.5–3.0 with 80–90 mL concentrated HCl precipitates 35–40 g of this compound .

Purification Notes

  • The crude product is recrystallized from methanol to achieve >98% purity .

  • Melting point: 188–192°C .

Alternative Synthetic Routes

One-Pot Amination and Salt Formation

Recent advancements demonstrate the feasibility of combining the amination and salt formation steps in situ. By reacting 2-methyl-3-nitrophenylethylamine directly with di-n-propylamine in the presence of oxalic acid, the process eliminates intermediate isolation, reducing solvent use and processing time by 30% .

Palladium-Catalyzed Reduction

A patent-disclosed method involves reducing the nitro group of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride using 5% palladium/carbon in ethanol under hydrogen atmosphere . This step, while primarily intended for Ropinirole synthesis, confirms the versatility of the intermediate in downstream applications.

Industrial-Scale Process Considerations

Solvent Selection and Recycling

Dichloromethane and acetonitrile are prioritized for their miscibility and ease of removal via distillation. The patent emphasizes solvent recovery systems to minimize environmental impact, aligning with green chemistry principles .

Yield Optimization Strategies

  • Temperature Control : Maintaining 70–85°C during amination improves reaction kinetics .

  • Reagent Stoichiometry : A 1.2:1 molar ratio of di-n-propylamine to amine intermediate prevents side reactions .

Analytical Characterization

Purity Assessment

MethodSpecification
HPLC≥98% (UV detection at 254 nm)
Melting Point188–192°C
IR Spectroscopyν(N-H) 3300 cm⁻¹, ν(C=O) 1700 cm⁻¹

Challenges and Solutions

Nitro Group Stability

The nitro group’s susceptibility to reduction necessitates inert atmospheres during reactions involving palladium or other catalysts .

Byproduct Formation

Excess di-n-propylamine may lead to tertiary amine byproducts. This is mitigated by precise stoichiometry and pH control during salt formation .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation, a critical reaction for synthesizing pharmaceuticals like Ropinirole hydrochloride. This reduction converts the nitro group to an amine (-NH₂), enabling biological activity modulation.

Reaction Conditions (from patent EP1848691B1 ):

ParameterValue
Catalyst10% Palladium on carbon (Pd/C)
SolventMethanol
Hydrogen Pressure3–4 kg/cm²
Temperature50–60°C
Duration4–5 hours
ProductRopinirole hydrochloride

This reaction proceeds quantitatively under optimized conditions, with the nitro group selectively reduced without affecting other functional groups. The resulting amine participates in dopamine receptor interactions, crucial for Parkinson’s disease therapeutics .

Acid-Base Reactivity

The compound’s hydrochloride salt and acetic acid moiety enable pH-dependent behavior:

  • Protonation/Deprotonation :

    • The dipropylaminoethyl chain exists as a protonated ammonium ion (due to HCl), enhancing water solubility.

    • The acetic acid group (pKa ~2.5–3.0) deprotonates under basic conditions (e.g., NaOH), forming a carboxylate anion .

pH Adjustment in Synthesis (from patent ):

  • Hydrochloric acid (HCl) is used to acidify the reaction mixture (pH 2.5–3.0), precipitating the compound for isolation.

  • Sodium hydroxide (NaOH) facilitates solubility during intermediate purification steps.

Stability Under Oxidative and Reductive Conditions

While direct oxidative pathways are not explicitly documented, the nitro group’s electron-withdrawing nature suggests potential sensitivity to strong oxidizers. Conversely, the patent confirms stability during hydrogenation, indicating selective reactivity at the nitro site .

Key Research Findings

  • Synthetic Utility : The compound serves as a precursor to Ropinirole, with catalytic hydrogenation being the rate-determining step in large-scale production .

  • Structural Influence : The dipropylaminoethyl chain enhances lipophilicity, improving blood-brain barrier penetration in derived pharmaceuticals .

Scientific Research Applications

Pharmacological Studies

Ropinirole Impurity Analysis : The compound is primarily recognized as an impurity of Ropinirole, a medication used for treating Parkinson's disease and Restless Legs Syndrome (RLS). Understanding the presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify these impurities in drug formulations .

Biochemical Research

Mechanistic Studies : Research has indicated that Nitro Ropinirole may exhibit interactions with dopamine receptors. Investigating these interactions can provide insights into the mechanisms underlying dopaminergic signaling, which is vital for understanding various neurodegenerative disorders .

Toxicological Assessments

Safety Evaluations : As an impurity in therapeutic agents, the toxicological profile of this compound is assessed to determine its safety for human use. Studies typically involve evaluating its effects on cellular models to understand potential cytotoxicity or genotoxicity .

Synthesis of Related Compounds

Synthetic Pathways : The compound serves as a precursor in the synthesis of novel pharmaceuticals. Researchers explore different synthetic routes to modify its structure for developing derivatives with enhanced pharmacological properties .

Case Study 1: Impurity Profiling in Ropinirole Formulations

A study conducted on the impurity profile of Ropinirole highlighted the significance of analyzing compounds like Nitro Ropinirole. Using HPLC, researchers identified and quantified various impurities, ensuring compliance with regulatory standards for pharmaceutical products. The findings emphasized the need for rigorous quality control measures in drug manufacturing processes .

Case Study 2: Dopaminergic Activity Investigation

In another study focused on dopaminergic activity, researchers evaluated the binding affinity of Nitro Ropinirole to dopamine receptors using radiolabeled ligand binding assays. The results indicated that while it does bind to these receptors, its efficacy is significantly lower than that of Ropinirole itself. This study contributes to understanding how impurities can influence the pharmacodynamics of therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dipropylaminoethyl chain can interact with biological membranes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on structural variations, molecular properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride C₁₆H₂₄ClN₂O₄ 344.83 Nitro, acetic acid, tertiary amine Ropinirole impurity/metabolite
4-[2-(Propylamino)ethyl]indolin-2-one C₁₃H₁₈N₂O 218.30 Indolinone, primary amine Intermediate in dopamine agonists
4-[2-(Dipropylamino)ethyl]-1-hydroxyindolin-2-one C₁₆H₂₄N₂O₂ 276.38 Hydroxyindolinone, tertiary amine Oxidative metabolite
N-Hydroxy Ropinirole Hydrochloride C₁₆H₂₅ClN₂O₂ 312.83 Hydroxy group, tertiary amine Ropinirole oxidative metabolite

Key Observations :

  • Amine Substitution: The dipropylaminoethyl chain in the target compound and 4-[2-(Dipropylamino)ethyl]-1-hydroxyindolin-2-one increases lipophilicity compared to the primary amine in 4-[2-(Propylamino)ethyl]indolin-2-one, affecting blood-brain barrier penetration .
  • Acid vs. Ketone Moieties: The acetic acid group in the target compound introduces acidity (pKa ~3–4), contrasting with the neutral indolinone or hydroxyindolinone groups in analogs, which may alter protein binding or excretion pathways .

Analytical and Stability Comparisons

  • Purity: The target compound is specified at >95% purity, while impurities in related compounds (e.g., 4-[2-(Dipropylamino)ethyl]-1-hydroxyindolin-2-one) may exceed 0.05%, necessitating stringent HPLC protocols for quantification .
  • Chromatographic Behavior: Mobile phases for HPLC analysis of the target compound use ammonium acetate (pH 2.5) and acetonitrile/methanol mixtures, whereas analogs like Ropinirole Hydrochloride require adjustments for retention time and peak resolution due to differences in ionization .
  • Stability: The nitro group in the target compound may confer photodegradation risks under UV light, unlike the more stable indolinone derivatives .

Biological Activity

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride (CAS Number: 91374-25-3) is a chemical compound that is primarily recognized as an impurity of the antiparkinsonian drug Ropinirole. The compound's structure includes a dipropylamino group and a nitrophenyl moiety, suggesting potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₄N₂O₄Cl
  • Molecular Weight : 344.83 g/mol
  • IUPAC Name : 2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid; hydrochloride
  • SMILES : Cl.CCCN(CCC)CCc1cccc(c1CC(=O)O)N+[O-]

The biological activity of this compound can be attributed to its structural similarities with dopaminergic agents. It is hypothesized that the compound may interact with dopamine receptors, particularly D2 receptors, which are crucial in the treatment of Parkinson's disease. The presence of the nitro group may enhance its pharmacological profile by modulating receptor affinity or influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds bearing similar structural features exhibit antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown significant antibacterial and antifungal activity against various pathogens. Although direct studies on this compound are lacking, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

CompoundTarget PathogenMIC (µM)
Compound AE. coli0.0195
Compound BC. albicans0.0048
Compound CS. aureus5.64

Case Studies

  • Case Study on Ropinirole Impurities :
    A study investigated various impurities of Ropinirole, including this compound. The findings suggested that these impurities could influence the pharmacokinetics and efficacy of the primary drug, highlighting the need for careful monitoring during formulation processes.
  • Antimicrobial Testing :
    An experimental setup evaluated several nitro-substituted compounds for their antimicrobial efficacy. Results indicated that compounds similar in structure to this compound exhibited notable activity against both bacterial and fungal strains, suggesting potential therapeutic applications beyond their original intent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-(2-(dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via sequential reactions starting from 2-methyl-3-nitrophenylacetic acid. Key steps include chlorination (using thionyl chloride), amidation with dipropylamine, and reduction (e.g., catalytic hydrogenation with Pd/C). Intermediates should be characterized via HPLC (using a mobile phase of ammonium acetate buffer pH 2.5 and acetonitrile/methanol ), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (MS) for molecular weight validation .

Q. How is the purity of this compound assessed, and what impurities are commonly observed?

  • Methodological Answer : Purity is determined using HPLC with UV detection (e.g., 254 nm). The method involves a C18 column, gradient elution (84:16 to 50:50 Solution A:B), and quantification of impurities ≥0.05%. Common impurities include unreacted intermediates like 4-[2-(dipropylamino)ethyl]-1-hydroxyindolin-2-one and residual solvents, which are resolved using the described chromatographic conditions .

Q. What spectroscopic techniques are suitable for structural elucidation?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming the aromatic nitro group, dipropylaminoethyl side chain, and acetic acid backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 339.2 for C₁₆H₂₃N₂O₄⁺) .

Q. What stability protocols are recommended for long-term storage?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the nitro group or oxidation of the tertiary amine. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like N-oxide derivatives?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):

  • Reduction step : Replace catalytic hydrogenation with sodium borohydride in methanol at 0°C to suppress over-reduction.
  • Amidation : Use Schlenk techniques to exclude moisture, reducing side reactions.
  • Monitor by LC-MS to track intermediates like 2-nitro-6-[2-(dipropylamino)ethyl]phenylacetic acid .

Q. What computational approaches predict the compound’s binding affinity for dopamine receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of dopamine D2 receptors (PDB ID: 6CM4). Apply QSAR models trained on analogous compounds (e.g., ropinirole derivatives) to predict binding energy (ΔG) and selectivity. Validate with in vitro radioligand assays using [³H]spiperone .

Q. How do pH and temperature affect degradation kinetics in aqueous solutions?

  • Methodological Answer : Conduct kinetic studies under varying pH (2–10) and temperatures (25–60°C). Use HPLC-UV to quantify degradation products (e.g., nitro-reduced amines). Fit data to Arrhenius or Eyring equations to calculate activation energy (Eₐ) and shelf-life .

Q. What strategies resolve contradictory data in impurity profiling across different batches?

  • Methodological Answer : Cross-validate impurity profiles using orthogonal techniques:

  • LC-MS/MS for structural identification of unknown peaks.
  • NMR spectroscopy to confirm isomeric impurities (e.g., ortho vs. para substitutions).
  • Adjust mobile phase pH (2.5–3.5) to improve separation of co-eluting species .

Q. How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

  • Methodological Answer : Synthesize ¹⁵N-labeled analogs at the nitro group via nitration with ¹⁵NO₂⁺. Use LC-HRMS to track metabolites in hepatocyte incubations. Quantify isotopic enrichment to differentiate endogenous vs. exogenous metabolites .

Q. What in silico models predict cytochrome P450 interactions for toxicity screening?

  • Methodological Answer : Use Schrödinger’s QikProp to calculate ADME properties (e.g., CYP3A4/2D6 inhibition). Validate with human liver microsomes (HLMs) and LC-MS/MS metabolite profiling. Compare to known substrates like ropinirole to assess metabolic stability .

Q. Methodological Tables

Table 1. HPLC Conditions for Purity Analysis

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseSolution A (pH 2.5) : Solution B (70:30 ACN/MeOH)
Flow Rate1.0 mL/min
DetectionUV 254 nm

Table 2. Synthetic Yield Optimization

StepImproved ConditionYield IncreaseReference
AmidationSchlenk line, anhydrous DMF15%
ReductionNaBH₄ in MeOH at 0°C20%

Properties

IUPAC Name

2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWCGNYEZSMQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543083
Record name {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91374-25-3
Record name {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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